tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate
Overview
Description
tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate: is an organic compound with the molecular formula C12H14BrF2NO2 . It is a derivative of benzylcarbamate, featuring a tert-butyl group, bromine, and two fluorine atoms attached to the benzene ring. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate typically involves the reaction of 2-bromo-3,4-difluorobenzylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:
2-bromo-3,4-difluorobenzylamine+tert-butyl chloroformate→tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products:
Nucleophilic Substitution: Formation of substituted benzylcarbamates.
Oxidation: Formation of benzaldehyde or benzoic acid derivatives.
Reduction: Formation of benzylamine derivatives.
Scientific Research Applications
tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibitors and as a probe for biological assays.
Medicine: Potential use in the development of pharmaceuticals due to its unique structural features.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate involves its interaction with nucleophiles and electrophiles in chemical reactions. The bromine atom acts as a leaving group in nucleophilic substitution reactions, allowing the introduction of various functional groups. The carbamate group can undergo hydrolysis to release the corresponding amine, which can further participate in biochemical pathways.
Comparison with Similar Compounds
- tert-Butyl 2-bromo-4-fluorobenzylcarbamate
- tert-Butyl 2-bromo-3,5-difluorobenzylcarbamate
- tert-Butyl 2-chloro-3,4-difluorobenzylcarbamate
Comparison: tert-Butyl 2-bromo-3,4-difluorobenzylcarbamate is unique due to the presence of both bromine and two fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and stability compared to similar compounds. The presence of fluorine atoms enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in pharmaceutical and chemical research.
Properties
IUPAC Name |
tert-butyl N-[(2-bromo-3,4-difluorophenyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2NO2/c1-12(2,3)18-11(17)16-6-7-4-5-8(14)10(15)9(7)13/h4-5H,6H2,1-3H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLWSCBIDFZADP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=C(C(=C(C=C1)F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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